molecular formula C9H8ClN3S B223839 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine

5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No. B223839
M. Wt: 225.7 g/mol
InChI Key: HTPVLPHKYAUTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine, also known as CTM, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CTM is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. The compound has a molecular formula of C9H8ClN3S and a molecular weight of 227.7 g/mol.

Mechanism Of Action

The mechanism of action of 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine can prevent the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine has been shown to have several biochemical and physiological effects. Studies have shown that 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death process. 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine is that it is relatively easy to synthesize and can be produced in large quantities. This makes it a cost-effective compound for use in laboratory experiments. However, one of the limitations of 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine. One area of interest is in the development of 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine as an anti-cancer drug. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Another area of research is in the development of 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine as a tool for studying the mechanisms of apoptosis and cancer cell growth. By understanding how 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine works, researchers may be able to develop more effective treatments for cancer. Finally, 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine may have potential applications in other fields, such as agriculture and environmental science, where it may be used as a pesticide or herbicide.

Synthesis Methods

The synthesis of 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine involves the reaction between 2-chlorobenzaldehyde and thiosemicarbazide in the presence of a catalyst such as acetic acid. The resulting product is then treated with methyl iodide to form 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine. The synthesis of 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine has been the subject of several scientific studies due to its potential applications in various fields. One of the main areas of research has been in the field of medicinal chemistry, where 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine has been investigated for its potential as an anti-cancer agent. Studies have shown that 5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine has cytotoxic effects on cancer cells and can induce apoptosis, making it a promising candidate for further development as an anti-cancer drug.

properties

Product Name

5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine

Molecular Formula

C9H8ClN3S

Molecular Weight

225.7 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8ClN3S/c1-11-9-13-12-8(14-9)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,11,13)

InChI Key

HTPVLPHKYAUTCV-UHFFFAOYSA-N

SMILES

CNC1=NN=C(S1)C2=CC=CC=C2Cl

Canonical SMILES

CNC1=NN=C(S1)C2=CC=CC=C2Cl

Origin of Product

United States

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